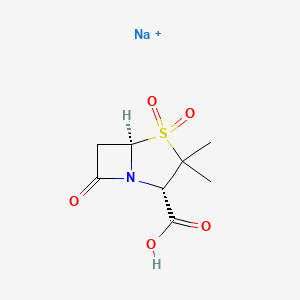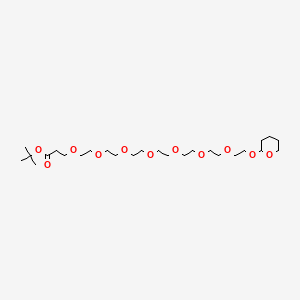
THP-PEG8-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
THP-PEG8-Boc is a polyethylene glycol-based PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of these PROTAC molecules, which have significant potential in targeted therapy and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction typically occurs under mild conditions to preserve the integrity of the PEG chain and the functional groups.
Industrial Production Methods
Industrial production of THP-PEG8-Boc follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The product is then purified using techniques such as chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
THP-PEG8-Boc undergoes various chemical reactions, including:
Oxidation: The THP groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the THP groups back to their corresponding alcohols.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the amine group for further functionalization
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Free amine groups for further functionalization
Wissenschaftliche Forschungsanwendungen
THP-PEG8-Boc is widely used in scientific research, particularly in the development of PROTACs
Chemistry: Used as a linker in the synthesis of PROTAC molecules.
Biology: Facilitates the study of protein degradation pathways.
Medicine: Potential use in targeted cancer therapies by degrading oncogenic proteins.
Industry: Employed in the development of new drugs and therapeutic agents
Wirkmechanismus
THP-PEG8-Boc functions as a linker in PROTAC molecules, which consist of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. This brings the target protein and the ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
THP-PEG8-THP: Another polyethylene glycol-based PROTAC linker with similar properties.
MS-PEG8-THP: A polyethylene glycol-based linker with a methanesulfonate group
Uniqueness
THP-PEG8-Boc is unique due to its Boc protecting group, which allows for selective deprotection and functionalization. This makes it highly versatile in the synthesis of PROTAC molecules and other applications.
Eigenschaften
Molekularformel |
C26H50O11 |
|---|---|
Molekulargewicht |
538.7 g/mol |
IUPAC-Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H50O11/c1-26(2,3)37-24(27)7-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-36-25-6-4-5-8-35-25/h25H,4-23H2,1-3H3 |
InChI-Schlüssel |
UQHLKJIOXBUPCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



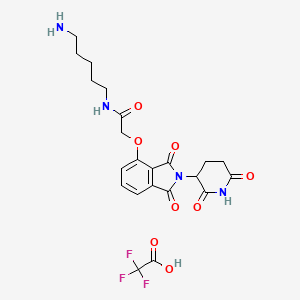
![(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11933812.png)
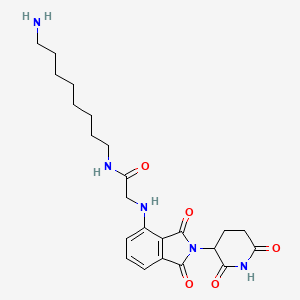
![(2R)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B11933834.png)
![[(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate](/img/structure/B11933840.png)
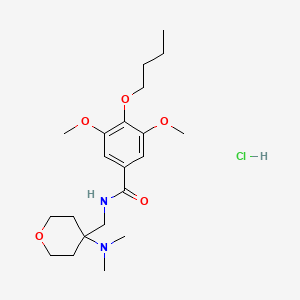

![(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione](/img/structure/B11933864.png)
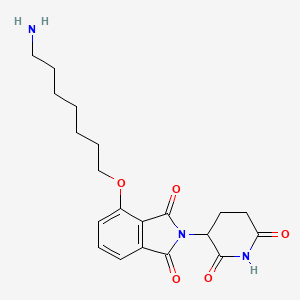

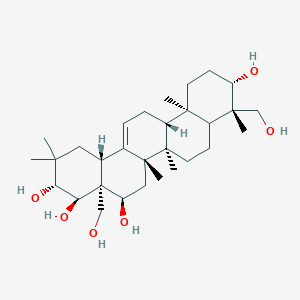
![3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B11933882.png)
